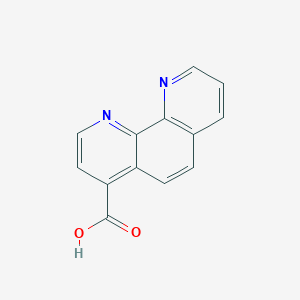

1,10-Phenanthroline-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1,10-phenanthroline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O2/c16-13(17)10-5-7-15-12-9(10)4-3-8-2-1-6-14-11(8)12/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNUCJFRSRNCDFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=NC=CC(=C3C=C2)C(=O)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80617236 | |

| Record name | 1,10-Phenanthroline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31301-27-6 | |

| Record name | 1,10-Phenanthroline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Solubility of 1,10-Phenanthroline-4-Carboxylic Acid in Organic Solvents: A Technical Guide

An In-depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1,10-phenanthroline-4-carboxylic acid in organic solvents. Designed for researchers, chemists, and professionals in drug development, this document synthesizes theoretical principles with practical methodologies. It explores the molecular factors governing solubility, collates available data, and presents a detailed, self-validating protocol for empirical solubility determination. The guide aims to equip scientists with the foundational knowledge and practical tools necessary to effectively utilize this compound in various research and development applications.

Introduction: The Molecular Profile of this compound

This compound is a derivative of 1,10-phenanthroline, a robust heterocyclic organic compound widely recognized for its role as a bidentate ligand in coordination chemistry.[1] The introduction of a carboxylic acid group at the 4-position fundamentally alters the molecule's physicochemical properties, distinguishing it from its parent compound, 1,10-phenanthroline. This modification introduces a site for hydrogen bonding, deprotonation, and other polar interactions, which are critical determinants of its solubility profile.

The molecule's structure, comprising a rigid, aromatic phenanthroline core and an acidic carboxyl group, creates a delicate interplay of polar and non-polar characteristics. This duality governs its behavior in different solvent environments, making a thorough understanding of its solubility essential for applications ranging from catalyst development to analytical chemistry and pharmaceutical sciences.[1][2]

Theoretical Framework for Solubility

The solubility of this compound is dictated by its molecular structure. Several key features are at play:

-

Aromatic System: The large, hydrophobic phenanthroline ring system is inherently non-polar and favors interactions with non-polar or moderately polar organic solvents through π-π stacking and van der Waals forces. This core structure limits solubility in highly polar, aqueous environments but promotes it in aromatic or non-polar solvents.[3]

-

Nitrogen Heteroatoms: The two nitrogen atoms within the phenanthroline ring are sites of basicity and can act as hydrogen bond acceptors. This feature enhances solubility in polar protic solvents like alcohols.[3]

-

Carboxylic Acid Group: This is the most significant functional group influencing solubility. It can act as both a strong hydrogen bond donor and acceptor. This dramatically increases the molecule's polarity compared to the parent 1,10-phenanthroline and enhances its potential for solubility in polar solvents. Research indicates that the 4-isomer has a slightly higher solubility in polar protic solvents than the 3-isomer, likely due to more effective hydrogen bonding capabilities.[1]

-

Acidity (pKa): The carboxylic acid group is relatively acidic, with a predicted pKa value of approximately 1.63 ± 0.30.[1] This means that in most common solvents, it will exist in its protonated, neutral form. However, in basic organic solvents (e.g., pyridine) or in the presence of a base, it can deprotonate to form a highly polar carboxylate anion, which would drastically alter its solubility.

The interplay of these factors suggests that this compound will exhibit its highest solubility in polar aprotic solvents that can effectively solvate both the aromatic ring and the carboxylic acid group, such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).

References

An In-Depth Technical Guide to the Crystal Structure of 1,10-Phenanthroline-4-Carboxylic Acid and its Derivatives

This guide provides a comprehensive technical overview of the structural characteristics of 1,10-phenanthroline-4-carboxylic acid, a vital heterocyclic compound in coordination chemistry, drug development, and materials science. Given the limited availability of the crystal structure of the free acid, this document will focus on a detailed analysis of a representative metal complex, bis(1,10-phenanthroline-2,9-dicarboxylato)cobalt(II), to elucidate the core structural features of this class of molecules. Furthermore, this guide will detail the synthesis of this compound and discuss its key spectroscopic properties.

Introduction: The Significance of 1,10-Phenanthroline Carboxylic Acids

1,10-Phenanthroline and its derivatives are renowned for their rigid, planar structure and potent chelating abilities, forming stable complexes with a wide array of metal ions. The introduction of carboxylic acid functionalities onto the phenanthroline backbone enhances their versatility, enabling their use as multidentate ligands in the construction of sophisticated supramolecular architectures, metal-organic frameworks (MOFs), and bioactive molecules.[1] this compound, in particular, presents a unique combination of a strong metal-binding domain and a functional group amenable to further chemical modification, making it a valuable building block for researchers.

Synthesis of this compound

A reliable and commonly employed method for the synthesis of this compound involves the oxidation of its methyl-substituted precursor, 4-methyl-1,10-phenanthroline. This transformation provides a direct route to the desired carboxylic acid.

Experimental Protocol: Oxidation of 4-Methyl-1,10-phenanthroline

This protocol outlines a robust procedure for the synthesis of this compound.

Materials:

-

4-Methyl-1,10-phenanthroline

-

Suitable oxidizing agent (e.g., potassium permanganate, selenium dioxide)

-

Appropriate solvent (e.g., pyridine, water)

-

Acid for neutralization (e.g., acetic acid, hydrochloric acid)

-

Standard laboratory glassware and purification apparatus

Step-by-Step Methodology:

-

Dissolution: Dissolve 4-methyl-1,10-phenanthroline in an appropriate solvent. The choice of solvent will depend on the selected oxidizing agent.

-

Oxidation: Gradually add the oxidizing agent to the solution while monitoring the reaction temperature. The reaction may require heating under reflux for a specified period to ensure complete conversion.

-

Quenching and Neutralization: After the reaction is complete, cool the mixture and quench any excess oxidizing agent. Carefully neutralize the solution with an appropriate acid to precipitate the carboxylic acid product.

-

Isolation and Purification: Collect the crude product by filtration. Purify the this compound by recrystallization from a suitable solvent to obtain a high-purity product.

-

Characterization: Confirm the identity and purity of the synthesized compound using spectroscopic techniques such as NMR, IR, and mass spectrometry.

Spectroscopic Characterization

The structural features of this compound can be elucidated through various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the carboxylic acid group, including a strong carbonyl (C=O) stretching vibration around 1700 cm⁻¹ and a broad O-H stretching band. Aromatic C-H and C=C/C=N stretching vibrations from the phenanthroline core will also be present.[1]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is characterized by intense π-π* transitions typical of the extended aromatic system of the phenanthroline ring. The presence of the carboxylic acid group, an electron-withdrawing group, may cause shifts in the absorption maxima compared to the parent 1,10-phenanthroline.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide detailed information about the chemical environment of the protons and carbon atoms in the molecule, confirming the substitution pattern and overall structure.

Crystal Structure Analysis: A Case Study of Bis(1,10-phenanthroline-2,9-dicarboxylato)cobalt(II)

Due to the challenges in obtaining single crystals of the free this compound, we will examine the crystal structure of a closely related and well-characterized complex, bis(1,10-phenanthroline-2,9-dicarboxylato)cobalt(II), denoted as [Co(phendc)₂]²⁻.[2] This complex showcases the coordination behavior of a phenanthroline dicarboxylic acid ligand, providing valuable insights into the structural possibilities of the 4-carboxylic acid derivative in metal complexes.

Crystallographic Data

The following table summarizes the key crystallographic parameters for the [Co(phendc)₂]²⁻ complex.[2]

| Parameter | Value |

| Chemical Formula | C₂₈H₁₂CoN₄O₈²⁻ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.877(3) |

| b (Å) | 31.473(9) |

| c (Å) | 12.915(4) |

| β (°) | 116.223(5) |

| Volume (ų) | 4338.1(19) |

| Z | 4 |

Molecular Structure and Coordination Environment

In the [Co(phendc)₂]²⁻ complex, the cobalt(II) ion is coordinated to two 1,10-phenanthroline-2,9-dicarboxylate (phendc) ligands.[2] Each phendc ligand acts as a tetradentate chelating agent, binding to the central cobalt ion through the two nitrogen atoms of the phenanthroline ring and one oxygen atom from each of the two carboxylate groups. This results in a distorted octahedral coordination geometry around the cobalt center.

The phenanthroline moiety remains largely planar, a characteristic feature that influences the overall packing of the complex in the crystal lattice. The carboxylate groups are twisted out of the plane of the phenanthroline ring to accommodate the coordination to the metal center.

Intermolecular Interactions and Crystal Packing

The crystal structure of the [Co(phendc)₂]²⁻ complex is stabilized by a network of intermolecular interactions. These include hydrogen bonding between the carboxylate oxygen atoms and solvent molecules, as well as π-π stacking interactions between the planar phenanthroline rings of adjacent complex anions. These non-covalent interactions play a crucial role in the formation of the extended three-dimensional supramolecular architecture.

Applications in Research and Drug Development

The unique structural and chemical properties of this compound and its derivatives make them valuable in several fields:

-

Coordination Chemistry: As versatile ligands for the synthesis of novel coordination compounds with interesting magnetic, optical, and catalytic properties.

-

Materials Science: As building blocks for the construction of porous metal-organic frameworks (MOFs) for gas storage, separation, and catalysis.[3]

-

Drug Development: The phenanthroline core is a known pharmacophore, and its derivatives have been investigated for their potential as antimicrobial and anticancer agents.[1] The carboxylic acid group provides a handle for conjugation to other molecules to enhance targeting and bioavailability.

Conclusion

While the definitive crystal structure of free this compound remains to be fully elucidated, a comprehensive understanding of its structural characteristics can be gained through the analysis of its metal complexes and spectroscopic data. The synthesis of this important building block is well-established, and its versatile nature continues to drive innovation in coordination chemistry, materials science, and medicinal chemistry. This guide provides a foundational understanding for researchers and professionals working with this and related compounds.

References

derivatives of 1,10-phenanthroline-4-carboxylic acid

An In-depth Technical Guide to the Synthesis, Derivatization, and Application of 1,10-Phenanthroline-4-Carboxylic Acid

Abstract

1,10-Phenanthroline and its derivatives represent a cornerstone in coordination chemistry, catalysis, and medicinal drug development. The introduction of a carboxylic acid moiety at the 4-position of the phenanthroline scaffold creates a uniquely versatile building block, this compound. This guide provides an in-depth exploration of this compound, detailing its synthesis, key derivatization strategies, and diverse applications. We offer field-proven insights into experimental protocols, the rationale behind methodological choices, and the characterization of these compounds, aimed at researchers, scientists, and professionals in drug development and materials science.

The Core Scaffold: this compound

1,10-Phenanthroline is a rigid, planar heterocyclic organic compound renowned for its potent bidentate chelating properties with a vast array of metal ions.[1][2] The strategic placement of a carboxylic acid group at the 4-position enhances its utility in several ways:

-

Enhanced Coordination: The carboxylic acid group can participate in additional bonding interactions, potentially leading to stronger and more diverse metal complexes compared to the parent phenanthroline.[3]

-

A Versatile Synthetic Handle: The carboxyl group serves as a reactive site for a wide range of chemical modifications, most notably the formation of esters and amides, allowing for the covalent attachment of this potent metal-binding motif to other molecules or surfaces.

-

Modulated Solubility and Biological Activity: The introduction of the polar carboxylic acid group can alter the solubility profile and provides a key interaction point for biological targets.

Physicochemical Properties

A thorough understanding of the core scaffold's properties is essential for its effective use in any application.

| Property | Value / Description | Source |

| Molecular Formula | C₁₃H₈N₂O₂ | [3] |

| Molecular Weight | 224.22 g/mol | - |

| Appearance | Solid | - |

| pKa (Carboxylic Acid) | ~1.63 ± 0.30 | [3] |

| Key IR Absorptions | ~1700 cm⁻¹ (C=O stretch), ~1600 cm⁻¹ (C=N stretch), ~1585 cm⁻¹ (C=C stretch) | [3][4] |

| Key UV-Vis Absorptions | ~230-280 nm (π→π* transitions of the phenanthroline core) | [3] |

Synthesis of the Core Scaffold

The synthesis of phenanthroline carboxylic acids can be challenging due to the stability of the heterocyclic core.[1][5] While multiple strategies exist, a common and effective approach involves the oxidation of a methyl-substituted precursor. The following protocol is a representative method adapted from literature procedures for similar compounds.[1][6]

Experimental Protocol: Oxidation of 4-Methyl-1,10-phenanthroline

This protocol describes the synthesis of this compound via the oxidation of commercially available 4-methyl-1,10-phenanthroline.

Materials:

-

4-Methyl-1,10-phenanthroline

-

Sodium Dichromate (Na₂Cr₂O₇)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

-

Deionized Water

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-methyl-1,10-phenanthroline in a minimal amount of concentrated sulfuric acid. Cool the mixture in an ice bath.

-

Oxidant Addition: Slowly add a solution of sodium dichromate in concentrated sulfuric acid to the cooled mixture with vigorous stirring. The addition should be dropwise to control the exothermic reaction.

-

Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours. The color of the mixture will typically change from orange to green as the Cr(VI) is reduced to Cr(III).

-

Quenching and Precipitation: Allow the mixture to cool to room temperature and then carefully pour it over crushed ice. This will quench the reaction and precipitate the crude product.

-

Neutralization and Isolation: Neutralize the acidic solution by the slow addition of a concentrated NaOH solution until the pH is approximately neutral. The product, this compound, will precipitate out of the solution.

-

Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water. The crude product can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture. The purity should be assessed by NMR and Mass Spectrometry.

Causality and Self-Validation: The use of a strong oxidizing agent like dichromate in concentrated acid is necessary to overcome the stability of the aromatic methyl group. The workup procedure is designed to first precipitate the product by dilution and then isolate it by adjusting the pH to its isoelectric point, where it is least soluble. Purity verification via spectroscopic methods is a critical final step to validate the success of the synthesis.

Caption: Workflow for the synthesis of this compound.

Key Derivatization Strategies

The carboxylic acid group is a gateway to a vast library of derivatives. The two most fundamental and widely used transformations are esterification and amidation.

Ester Derivatives via Fischer Esterification

Fischer esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol.[7][8][9] This method is cost-effective and generally high-yielding, particularly when an excess of the alcohol is used to drive the equilibrium towards the product.[8][9]

Experimental Protocol: Synthesis of Ethyl 1,10-phenanthroline-4-carboxylate

-

Setup: Suspend this compound in absolute ethanol in a round-bottom flask.

-

Catalyst: Add a catalytic amount (e.g., 5-10 drops) of concentrated sulfuric acid.

-

Reflux: Heat the mixture to reflux for 12-24 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling, reduce the volume of ethanol under reduced pressure. Dilute the residue with dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The resulting crude ester can be purified by column chromatography on silica gel.

Expertise Insight: The choice of a large excess of ethanol serves as both the reactant and the solvent, maximizing the concentration gradient and pushing the reversible reaction to completion, in accordance with Le Châtelier's Principle.[8]

Amide Derivatives via Acyl Chloride Intermediate

Direct condensation of a carboxylic acid and an amine is often inefficient. A more robust method involves activating the carboxylic acid, commonly by converting it to an acyl chloride, which then readily reacts with an amine.[10][11][]

Experimental Protocol: Synthesis of an Amide Derivative

Step A: Formation of the Acyl Chloride

-

Suspend this compound in dichloromethane (DCM).

-

Add oxalyl chloride or thionyl chloride (SOCl₂) dropwise at 0°C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours until gas evolution ceases.

-

Remove the solvent and excess reagent under reduced pressure to yield the crude 1,10-phenanthroline-4-carbonyl chloride. This intermediate is moisture-sensitive and is typically used immediately without further purification.

Step B: Amide Coupling (Schotten-Baumann conditions)

-

Dissolve the amine of choice in DCM containing a non-nucleophilic base, such as triethylamine or pyridine, to act as an acid scavenger.[10]

-

Add a solution of the crude acyl chloride from Step A dropwise to the amine solution at 0°C.

-

Stir the reaction at room temperature for 8-16 hours.

-

Quench the reaction with water and extract the product with DCM.

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer, evaporate the solvent, and purify the amide product by recrystallization or column chromatography.

Caption: Key synthetic routes for ester and amide derivatives.

Applications in Research and Development

The are powerful tools in diverse scientific fields.

Medicinal Chemistry: Anticancer Agents

Phenanthroline derivatives, particularly as copper complexes, have emerged as potent anticancer agents.[13] The phenanthroline ligand facilitates the transport of the copper ion into cancer cells, where it can exert its cytotoxic effects.[14][15]

Mechanism of Action: A primary mechanism involves the inhibition of the proteasome, a cellular machine responsible for degrading unwanted proteins.[14][15][16] By inhibiting the proteasome, these complexes cause a buildup of regulatory proteins, leading to cell cycle arrest and apoptosis (programmed cell death).[16] Some derivatives have also been shown to suppress critical cell survival pathways like the PI3K/AKT/mTOR pathway.[17]

In Vitro Workflow for Anticancer Evaluation:

-

Synthesis: Synthesize a series of amide or ester .

-

Complexation: Form copper(II) complexes with the synthesized ligands.

-

Cytotoxicity Screening: Use an MTT assay to determine the IC₅₀ values of the complexes against a panel of cancer cell lines (e.g., HCT116 colorectal cancer, PC-3 prostate cancer) and a non-cancerous control cell line (e.g., MCF-10A) to assess selectivity.[15][16][17]

-

Apoptosis Assay: Treat cancer cells with the most potent complexes and use techniques like Annexin V/PI staining and flow cytometry to confirm apoptosis induction.

-

Mechanism Study: Perform Western blot analysis to probe for key proteins involved in apoptosis (e.g., cleaved Caspase-3, PARP) and the PI3K/AKT/mTOR pathway (e.g., p-AKT, p-mTOR).[17]

Caption: Inhibition of the PI3K/AKT/mTOR pathway by phenanthroline derivatives.

Materials Science: Linkers for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are highly porous, crystalline materials constructed from metal ions or clusters linked by organic ligands.[18][19] The bifunctional nature of this compound (a chelating site and a carboxylate linker) makes it an excellent candidate for building functional MOFs.[20] These materials have applications in gas storage, catalysis, and sensing.[18][21]

Protocol for MOF Synthesis (Adapted from Zn-Phen-dicarboxylate systems): [20]

-

Solution Preparation: In separate vials, dissolve this compound and a metal salt (e.g., Zn(NO₃)₂·6H₂O) in a solvent mixture, typically DMF/Methanol/Water.

-

Mixing: Combine the solutions and stir at room temperature for 30 minutes.

-

Solvothermal Synthesis: Transfer the mixture to a Teflon-lined autoclave and heat at a specific temperature (e.g., 100-150°C) for 24-72 hours.

-

Isolation: After slow cooling to room temperature, crystals of the MOF will have formed. Isolate the crystals by decanting the mother liquor and wash them with fresh DMF and then methanol.

-

Activation: Dry the crystals under vacuum to remove residual solvent from the pores.

-

Characterization: Confirm the structure and porosity using Single-Crystal X-ray Diffraction (SCXRD), Powder X-ray Diffraction (PXRD), and gas (e.g., N₂) adsorption analysis.

Characterization of Derivatives

Rigorous characterization is paramount to confirm the identity and purity of any synthesized compound.

| Technique | Expected Observations for Derivatives | Purpose |

| ¹H NMR | Appearance of new signals corresponding to the alkyl/aryl groups of the ester or amide. Shift in aromatic protons of the phenanthroline ring. | Structural Elucidation |

| FT-IR | Disappearance of broad O-H stretch from COOH. Appearance of strong C=O stretch for ester (~1730 cm⁻¹) or amide (~1650 cm⁻¹). | Functional Group Confirmation |

| Mass Spec (ESI-MS) | Molecular ion peak [M+H]⁺ corresponding to the calculated mass of the derivative. | Molecular Weight Confirmation |

| UV-Vis Spectroscopy | Shifts in λₘₐₓ of the π→π* transitions, indicating changes in the electronic structure of the phenanthroline core upon derivatization. | Electronic Properties |

Conclusion and Future Outlook

This compound is a high-value scaffold that bridges the gap between classical coordination chemistry and functional organic materials. Its accessible derivatization through the carboxylic acid handle allows for the rational design of molecules with tailored properties. The demonstrated success of its derivatives as anticancer agents highlights the significant potential for developing novel therapeutics. Future work will likely focus on creating more complex, multifunctional derivatives for applications in targeted drug delivery, asymmetric catalysis, and advanced sensor technology. The synthetic protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to explore and innovate in this exciting field.

References

- 1. mdpi.com [mdpi.com]

- 2. alfachemic.com [alfachemic.com]

- 3. Buy this compound | 31301-27-6 [smolecule.com]

- 4. rsc.org [rsc.org]

- 5. Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. athabascau.ca [athabascau.ca]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Amide Synthesis [fishersci.dk]

- 11. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. scilit.com [scilit.com]

- 15. 1,10-phenanthroline promotes copper complexes into tumor cells and induces apoptosis by inhibiting the proteasome activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][1,10] phenanthroline derivative for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

Introduction: A Versatile Heterocyclic Building Block

An In-Depth Technical Guide to 1,10-Phenanthroline-4-carboxylic Acid

This compound, identified by the CAS Number 31301-27-6 , is a key heterocyclic organic compound that has garnered significant interest across diverse scientific disciplines.[1][2][3][4] As a derivative of 1,10-phenanthroline, it possesses the characteristic rigid, planar structure and potent metal-chelating properties of its parent molecule.[5] The strategic placement of a carboxylic acid group at the 4-position, however, introduces a crucial functional handle. This addition not only modulates the molecule's solubility and electronic properties but also provides a reactive site for covalent modification, making it an exceptionally versatile building block in drug discovery, materials science, and catalysis.[1]

This guide offers a comprehensive overview of this compound, detailing its fundamental properties, synthesis, and key applications. It is intended for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of this compound in their work.

Core Physicochemical Properties

The utility of this compound is rooted in its distinct chemical and physical characteristics. These properties dictate its behavior in chemical reactions, its interaction with biological systems, and its suitability for various applications.

| Property | Value | Source(s) |

| CAS Number | 31301-27-6 | [1][2][3][4][6] |

| Molecular Formula | C₁₃H₈N₂O₂ | [1][2] |

| Molecular Weight | 224.21 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | O=C(O)c1ccnc2c1ccc1c2nccc1 | [2] |

| InChI Key | VNUCJFRSRNCDFO-UHFFFAOYSA-N | [1] |

| Appearance | White to light yellow crystalline powder | [7] |

| Storage | Inert atmosphere, 2-8°C | [4][8] |

The molecule's structure, featuring a fused three-ring system with two nitrogen atoms, allows it to act as a bidentate ligand, forming stable complexes with a wide array of metal ions.[1][7] The carboxylic acid group introduces a site for deprotonation, enabling ionic interactions and providing a point of attachment for creating larger supramolecular structures or for conjugation to other molecules.[6]

Synthesis and Mechanistic Considerations

The synthesis of phenanthroline carboxylic acids often involves multi-step processes that can be challenging due to the stability of the heterocyclic core.[9] However, modern synthetic methods have provided more efficient routes.

A prevalent strategy for introducing a carboxylic acid group onto the phenanthroline scaffold is through the palladium-catalyzed alkoxycarbonylation of a halogenated precursor, such as a bromophenanthroline.[10] This method offers good yields and functional group tolerance.[10]

General Synthetic Workflow: Palladium-Catalyzed Carbonylation

The causality behind this experimental choice lies in the efficiency of palladium catalysts in forming carbon-carbon bonds. The catalytic cycle typically involves:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the phenanthroline substrate.

-

CO Insertion: A molecule of carbon monoxide coordinates to the palladium center and subsequently inserts into the palladium-carbon bond.

-

Reductive Elimination: The final step involves reaction with an alcohol (alkoxycarbonylation) to form the ester, which can then be hydrolyzed to the carboxylic acid, regenerating the palladium(0) catalyst.

References

- 1. Buy this compound | 31301-27-6 [smolecule.com]

- 2. This compound | CAS 31301-27-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. 31301-27-6|this compound|BLD Pharm [bldpharm.com]

- 4. SLP pharma [slppharma.com]

- 5. alfachemic.com [alfachemic.com]

- 6. myuchem.com [myuchem.com]

- 7. 1,10-phenanthroline: Chemical properties, applications, and future prospects_Chemicalbook [chemicalbook.com]

- 8. 1,10-Phenanthroline-5-carboxylic acid | 630067-06-0 [sigmaaldrich.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

theoretical studies of 1,10-phenanthroline-4-carboxylic acid

An In-Depth Technical Guide to the Theoretical Investigation of 1,10-Phenanthroline-4-Carboxylic Acid

Introduction: A Molecule of Versatility and Potential

This compound (PCA), with the molecular formula C₁₃H₈N₂O₂, is a heterocyclic compound derived from 1,10-phenanthroline, a foundational bidentate ligand in coordination chemistry.[1][2] The introduction of a carboxylic acid group at the 4-position imbues the rigid, planar phenanthroline scaffold with enhanced functionality, making it a molecule of significant interest across diverse scientific disciplines. Its robust structure, combined with the dual capabilities of metal chelation via its nitrogen atoms and further interaction through the carboxyl group, positions PCA as a versatile building block in materials science, a potent ligand in catalysis, and a promising pharmacophore in drug development.[1][2][3]

This guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the intrinsic properties of PCA. As a senior application scientist, the focus is not merely on the results but on the underlying causality—why specific theoretical approaches are chosen and how they provide a predictive and validated understanding of the molecule's behavior at an atomic level. We will explore its structural, electronic, and spectroscopic characteristics, its potential for non-linear optical applications, and its interactions with metal ions and biological macromolecules, all through the lens of computational chemistry.

Part 1: The Computational Framework: From Theory to Prediction

The in-silico investigation of a molecule like PCA relies heavily on quantum chemical calculations, with Density Functional Theory (DFT) being the predominant method. DFT provides a robust balance between computational cost and accuracy for systems of this size, making it the workhorse for predicting a wide array of molecular properties.

Expertise in Method Selection: The choice of a specific functional and basis set within the DFT framework is critical and is dictated by the property being investigated. For ground-state geometry optimizations and vibrational frequencies, hybrid functionals like B3LYP are often employed.[4][5] For a more accurate description of electronic properties and non-covalent interactions, dispersion-corrected functionals or more modern functionals may be utilized. The basis set, such as cc-pVTZ or 6-311++G(d,p), determines the mathematical representation of the atomic orbitals and is chosen to ensure a sufficiently detailed description of the electron distribution.[4][5]

Protocol 1: Standard Computational Workflow for PCA Analysis

-

Geometry Optimization: The starting point is to find the lowest energy structure of the molecule. This is achieved by performing a full geometry optimization without symmetry constraints.

-

Frequency Calculation: A vibrational frequency analysis is then performed on the optimized structure. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum. This calculation also yields the theoretical infrared (IR) spectrum.

-

Electronic Structure Analysis: Key electronic properties are derived from the optimized geometry, including the energies and distributions of the Frontier Molecular Orbitals (HOMO and LUMO).

-

Spectroscopic Prediction: Time-Dependent DFT (TD-DFT) is used to simulate electronic excitations and predict the UV-Visible absorption spectrum.[6] For nuclear magnetic resonance (NMR) predictions, the Gauge-Independent Atomic Orbital (GIAO) method is commonly applied.[5]

-

Property Calculation: Specific properties, such as non-linear optical hyperpolarizabilities, are calculated using dedicated computational protocols.

Caption: A typical DFT-based workflow for theoretical analysis of PCA.

Part 2: Molecular Geometry and Vibrational Signatures

The structural integrity of PCA is foundational to its function. Theoretical calculations predict a largely planar and rigid molecular framework, a feature inherited from the 1,10-phenanthroline core.[4] This planarity is crucial for applications involving intercalation into DNA or π-π stacking interactions in materials.

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, provides a direct fingerprint of a molecule's functional groups. Theoretical frequency calculations allow for the precise assignment of experimental IR bands. For PCA, prominent theoretical and experimental bands correspond to the C=O stretching vibration of the carboxylic acid group (around 1700 cm⁻¹) and the O-H stretching vibrations.[1] Additionally, the aromatic C-C and C-N stretching vibrations of the phenanthroline backbone are key identifiable features.[1]

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Description |

| ~3400-3600 | O-H Stretch | Carboxylic acid hydroxyl group |

| ~3000-3100 | C-H Stretch | Aromatic C-H on the phenanthroline ring |

| ~1700-1750 | C=O Stretch | Carbonyl of the carboxylic acid group |

| ~1400-1600 | C=C/C=N Stretch | Aromatic ring vibrations of the phenanthroline core |

| Caption: Table of characteristic calculated vibrational frequencies for PCA. |

Part 3: Electronic Landscape and Spectroscopic Behavior

The electronic properties of PCA govern its reactivity, photophysical behavior, and interaction with other species. A key aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. In PCA, both the HOMO and LUMO are typically delocalized π-orbitals distributed across the conjugated phenanthroline ring system. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical reactivity and the energy of its first major electronic transition.

Caption: Conceptual diagram of Frontier Molecular Orbitals in PCA.

TD-DFT calculations are instrumental in predicting and interpreting the UV-Vis absorption spectrum.[6][7] The calculations reveal that the primary absorption bands in the UV region arise from π → π* electronic transitions localized on the phenanthroline core. These theoretical predictions provide a robust validation of experimental spectra and allow for a deeper understanding of the molecule's photophysical properties.

Furthermore, PCA can exist in multiple protonation states depending on the pH of its environment.[1] The carboxylic acid group is relatively acidic, with a predicted pKa around 1.63±0.30.[1] This tautomeric behavior significantly influences its electronic structure and, consequently, its binding and spectroscopic properties, a factor that must be considered in theoretical models.

Part 4: Non-Linear Optical (NLO) Properties

Materials with significant non-linear optical (NLO) properties are in high demand for applications in photonics and optoelectronics, such as optical switching and frequency conversion.[8] Organic molecules with large, conjugated π-electron systems, donor-acceptor groups, and high polarizability are prime candidates for NLO materials.

The planar, electron-rich phenanthroline core of PCA provides a suitable scaffold for NLO activity.[4] Theoretical calculations, particularly the computation of static and dynamic hyperpolarizabilities using DFT, are essential for screening and designing molecules with enhanced NLO responses. Studies on related phenanthroline derivatives have shown that they can exhibit significant hyperpolarizabilities.[4][9] The presence of the carboxylic acid group can further modulate these properties. The ability to predict NLO behavior computationally accelerates the discovery of new materials by allowing for the virtual screening of many candidate structures before undertaking complex synthesis and experimental characterization.[10]

Part 5: Reactivity and Biomolecular Interactions

Metal Ion Chelation

A defining characteristic of PCA is its ability to act as a chelating agent, forming stable complexes with a wide range of metal ions.[1][2][5] The two nitrogen atoms of the phenanthroline ring form a classic bidentate "pincer" that coordinates with metal centers.[5] The carboxylic acid group can act as an additional binding site, potentially leading to stronger or more complex coordination geometries compared to unsubstituted 1,10-phenanthroline.[1]

Theoretical modeling is used to:

-

Predict the geometry of the resulting metal complexes.[3][11]

-

Calculate the binding energies to assess the stability of the complexes.

-

Analyze the changes in electronic structure upon coordination, which is crucial for understanding the catalytic or photophysical properties of the complex.[7][12]

Interaction with DNA

The planar aromatic structure of the phenanthroline ring makes it an ideal candidate for interacting with DNA, a key target in the development of anticancer agents.[2][13] Theoretical studies, often in conjunction with experimental methods like FRET-based melting assays and circular dichroism, are vital for understanding the nature of this interaction.[13]

Computational docking and molecular dynamics simulations can model how PCA and its metal complexes bind to DNA. The two primary non-covalent binding modes are:

-

Intercalation: The planar phenanthroline ring inserts itself between the base pairs of the DNA double helix.

-

Groove Binding: The molecule fits into the minor or major groove of the DNA helix.

These theoretical models help predict the preferred binding mode, identify key stabilizing interactions (e.g., hydrogen bonds, van der Waals forces), and rationalize the compound's biological activity.[14][15]

Caption: Theoretical binding modes of PCA with DNA.

Conclusion and Future Outlook

Theoretical studies, grounded in the principles of quantum mechanics, provide indispensable insights into the fundamental properties of this compound. They serve as a powerful predictive tool that complements and guides experimental research. From optimizing molecular structure and assigning spectroscopic signatures to predicting reactivity and modeling complex biomolecular interactions, computational chemistry offers a detailed, atomistic view that is often inaccessible through experimentation alone.

Future theoretical work will likely focus on more complex systems, such as modeling the behavior of PCA-functionalized metal-organic frameworks (MOFs) for catalysis or gas storage, simulating the dynamic interactions of its metal complexes within cellular environments for drug development, and employing machine learning techniques to accelerate the discovery of new phenanthroline derivatives with tailored electronic and biological properties. The synergy between advanced computational methods and experimental validation will continue to unlock the full potential of this versatile molecule.

References

- 1. Buy this compound | 31301-27-6 [smolecule.com]

- 2. 1,10-phenanthroline: Chemical properties, applications, and future prospects_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. secjhuapl.edu [secjhuapl.edu]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Studying the interaction between the new neodymium (Nd) complex with the ligand of 1,10-phenanthroline with FS-DNA and BSA - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

biological activity of 1,10-phenanthroline-4-carboxylic acid derivatives

An In-Depth Technical Guide to the Biological Activity of 1,10-Phenanthroline-4-Carboxylic Acid Derivatives

Foreword: The Architectural Versatility of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks emerge as "privileged structures" due to their ability to bind to multiple, diverse biological targets. The 1,10-phenanthroline core is a quintessential example of such a scaffold.[1][2] Its rigid, planar structure and potent bidentate chelating nature make it a remarkable platform for developing therapeutic agents.[3][4][5] The introduction of a carboxylic acid group at the 4-position further enhances its utility, modulating solubility and providing an additional vector for interaction or derivatization.[3] This guide synthesizes current research to provide an in-depth exploration of the synthesis, multifaceted biological activities, and mechanisms of action of this compound and its derivatives, offering field-proven insights for researchers and drug development professionals.

Synthetic Strategies: From Core to Derivative

The generation of novel this compound derivatives is a cornerstone of exploring their therapeutic potential. While traditional methods often involve multi-step transformations with harsh conditions, modern approaches have focused on improving efficiency and yield.[6][7] Key strategies include the oxidation of precursor methyl or aldehyde groups, hydrolysis of ester or nitrile functionalities, and palladium-catalyzed reactions for more complex modifications.[6][8]

Representative Synthetic Workflow: Oxidation Route

A common and effective method involves the oxidation of a methyl group at the 4-position of the phenanthroline ring. This approach is valued for its directness and use of commercially available starting materials.

Caption: General workflow for the synthesis of this compound via oxidation.

Experimental Protocol: Synthesis via Sodium Chlorite Oxidation

This protocol is adapted from established methodologies for the controlled oxidation of methyl-substituted phenanthrolines.[6]

-

Dissolution: Dissolve the oxidizing agent, sodium chlorite (NaClO₂), in deionized water at room temperature in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Starting Material: Add 4-methyl-1,10-phenanthroline to the solution.

-

Heating: Increase the temperature of the reaction mixture to 90°C and maintain for approximately 6 hours with continuous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Acidification: After cooling to room temperature, slowly acidify the resulting solution to a pH of ~2.8 using a 10% HCl solution. This step is critical for protonating the carboxylic acid, facilitating its precipitation and isolation.

-

Isolation: Evaporate the water under reduced pressure.

-

Purification: Extract the crude product from the remaining solid with methanol (MeOH). Further purification can be achieved via Soxhlet extraction or recrystallization to yield the final this compound product.

Anticancer Activity: A Multi-Pronged Assault on Malignancy

Derivatives of this compound, particularly when complexed with transition metals like copper, silver, or platinum, exhibit potent cytotoxic activity against a wide range of human cancer cell lines, often exceeding the efficacy of established chemotherapeutics like cisplatin.[9] Their mechanism is not one of simple cytotoxicity but a sophisticated, multi-faceted attack on cancer cell biology.

Core Mechanisms of Antineoplastic Action

The anticancer efficacy of these compounds stems from their ability to induce multiple, simultaneous cell-stress and death pathways.

-

Proteasome Inhibition & Apoptosis Induction: A primary mechanism involves the inhibition of the ubiquitin-proteasome system. Copper complexes, in particular, are potent proteasome inhibitors.[10][11] This inhibition leads to the accumulation of misfolded proteins and cell cycle regulators, triggering endoplasmic reticulum stress and ultimately inducing apoptosis. Apoptosis is further confirmed by hallmarks such as nuclear fragmentation, DNA laddering, and the activation of executioner enzymes like caspase-3.[12][13]

-

Generation of Reactive Oxygen Species (ROS): The chelation of redox-active metals, especially copper, facilitates the catalytic generation of ROS within the cancer cell.[14] This oxidative stress overwhelms the cell's antioxidant defenses, leading to damage of critical biomolecules like DNA, lipids, and proteins, thereby pushing the cell towards apoptosis.[15]

-

Targeting Key Signaling Pathways: Certain derivatives have been shown to specifically suppress critical cancer survival pathways. For instance, imidazole-phenanthroline derivatives can inhibit the PI3K/AKT/mTOR signaling axis, a central regulator of cell growth, proliferation, and survival.[13][16]

-

DNA Interaction and Enzyme Inhibition: While early assumptions pointed towards DNA intercalation, studies show that the primary mode of action is often non-intercalative inhibition of DNA synthesis.[9] Furthermore, some derivatives are designed as dual inhibitors, targeting enzymes crucial for cancer progression, such as histone deacetylases (HDACs) and ribonucleotide reductase (RR), which enhances their apoptotic efficacy.[15]

References

- 1. 1,10-phenanthroline: Chemical properties, applications, and future prospects_Chemicalbook [chemicalbook.com]

- 2. The Antibacterial Activity of Metal Complexes Containing 1,10- phenanthroline: Potential as Alternative Therapeutics in the Era of Antibiotic Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy this compound | 31301-27-6 [smolecule.com]

- 4. Antibacterial activity of metal–phenanthroline complexes against multidrug-resistant Irish clinical isolates: a whole genome sequencing approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. arrow.tudublin.ie [arrow.tudublin.ie]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. In vitro cancer chemotherapeutic activity of 1,10-phenanthroline (phen), [Ag2(phen)3(mal)]x2H2O, [Cu(phen)2(mal)]x2H2O and [Mn(phen)2(mal)]x2H2O (malH2=malonic acid) using human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1,10-phenanthroline promotes copper complexes into tumor cells and induces apoptosis by inhibiting the proteasome activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][1,10] phenanthroline derivative for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Copper(II) Phenanthroline-Based Complexes as Potential AntiCancer Drugs: A Walkthrough on the Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Evaluation of 1,10-phenanthroline-based hydroxamate derivative as dual histone deacetylases/ribonucleotide reductase inhibitor with antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and biological activity of 1H-imidazo[4,5-f][1,10]phenanthroline as a potential antitumor agent with PI3K/AKT/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Applications of 1,10-Phenanthroline-4-Carboxylic Acid in Catalysis: A Detailed Guide for Researchers

Introduction: The Versatility of a Privileged Ligand Scaffold

1,10-Phenanthroline, a heterocyclic organic compound, has long been a cornerstone in coordination chemistry, prized for its rigid, planar structure and robust metal-chelating properties.[1] The introduction of a carboxylic acid functionality at the 4-position, yielding 1,10-phenanthroline-4-carboxylic acid, significantly expands its utility, creating a versatile building block for advanced catalytic systems. This modification not only provides an additional coordination site but also allows for covalent attachment to solid supports, enhancing catalyst recyclability and enabling applications in heterogeneous catalysis. Furthermore, the electronic properties of the phenanthroline ring can be fine-tuned through substitution, influencing the catalytic activity of the resulting metal complexes.[2] This guide provides an in-depth exploration of the applications of this compound in key catalytic transformations, complete with detailed protocols and mechanistic insights to empower researchers in their scientific endeavors.

Core Principles of Catalysis with this compound

The efficacy of this compound in catalysis stems from its ability to form stable complexes with a wide array of transition metals.[1] The two nitrogen atoms of the phenanthroline core act as a bidentate ligand, while the carboxylic acid group can either remain as a pendant functional group to influence solubility and electronic properties or participate in coordination, leading to tridentate binding. This versatile coordination chemistry is central to its role in various catalytic applications.

Application I: Oxidation Catalysis

Metal complexes of 1,10-phenanthroline derivatives are effective catalysts for a variety of oxidation reactions. The phenanthroline ligand can stabilize high-valent metal centers, which are often key intermediates in oxidative catalytic cycles. The carboxylic acid group can further modulate the redox potential of the metal center and influence the catalyst's interaction with the substrate and the reaction medium.

Mechanistic Insights: The Role of Metal-Oxo Intermediates

In many oxidation reactions catalyzed by phenanthroline-metal complexes, the active oxidant is a high-valent metal-oxo species. The catalytic cycle typically involves the oxidation of the metal center by a terminal oxidant (e.g., hydrogen peroxide, sodium chlorite), followed by the transfer of an oxygen atom to the substrate, regenerating the lower-valent metal catalyst. The electronic properties of the phenanthroline ligand play a crucial role in stabilizing the high-valent metal-oxo intermediate and tuning its reactivity.

Caption: Workflow for Oxidation Catalysis.

Application Note & Protocol: Oxidation of Primary Alcohols

This protocol details the oxidation of benzyl alcohol to benzaldehyde using a copper(II) complex of this compound as the catalyst and hydrogen peroxide as the oxidant.

Table 1: Reagents and Materials

| Reagent/Material | Grade | Supplier |

| This compound | ≥98% | Commercially Available |

| Copper(II) Acetate Monohydrate | ACS Reagent | Commercially Available |

| Benzyl Alcohol | ≥99% | Commercially Available |

| Hydrogen Peroxide | 30% (w/w) in H₂O | Commercially Available |

| Acetonitrile | Anhydrous | Commercially Available |

| Sodium Bicarbonate | ACS Reagent | Commercially Available |

| Magnesium Sulfate | Anhydrous | Commercially Available |

| Ethyl Acetate | ACS Reagent | Commercially Available |

Protocol: Synthesis of the Copper(II) Catalyst

-

Ligand Dissolution: Dissolve this compound (1.0 mmol) in 20 mL of ethanol in a 50 mL round-bottom flask with stirring. Gentle heating may be required to achieve complete dissolution.

-

Metal Salt Addition: In a separate beaker, dissolve copper(II) acetate monohydrate (0.5 mmol) in 10 mL of deionized water.

-

Complexation: Slowly add the copper(II) acetate solution to the ligand solution with continuous stirring. A color change should be observed, indicating complex formation.

-

Precipitation and Isolation: Stir the reaction mixture at room temperature for 2 hours. A precipitate of the copper(II) complex will form. Collect the solid by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum.

Protocol: Catalytic Oxidation of Benzyl Alcohol

-

Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the synthesized copper(II)-phenanthroline catalyst (0.02 mmol), benzyl alcohol (1.0 mmol), and 5 mL of acetonitrile.

-

Reaction Initiation: Slowly add 30% hydrogen peroxide (2.0 mmol) to the reaction mixture at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to 60 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature. Quench the excess hydrogen peroxide by the careful addition of a saturated aqueous solution of sodium bicarbonate.

-

Product Extraction: Extract the product with ethyl acetate (3 x 15 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure benzaldehyde.

Application II: Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. 1,10-Phenanthroline-based ligands have emerged as highly effective in promoting these transformations, often exhibiting enhanced catalytic activity and stability compared to traditional phosphine ligands. The carboxylic acid functionality can improve the solubility of the catalyst in polar solvents and provides a handle for immobilization.

Mechanistic Insights: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. The catalytic cycle consists of three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst. The phenanthroline ligand coordinates to the palladium center throughout the catalytic cycle, influencing the rates of each elementary step.

Caption: Catalytic Cycle of Suzuki-Miyaura Coupling.

Application Note & Protocol: Suzuki-Miyaura Coupling

This protocol describes the Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid using a palladium catalyst with this compound as the ligand.

Table 2: Reagents and Materials

| Reagent/Material | Grade | Supplier |

| This compound | ≥98% | Commercially Available |

| Palladium(II) Acetate | 98% | Commercially Available |

| 4-Bromotoluene | 99% | Commercially Available |

| Phenylboronic Acid | ≥95% | Commercially Available |

| Potassium Carbonate | Anhydrous | Commercially Available |

| 1,4-Dioxane | Anhydrous | Commercially Available |

| Deionized Water | In-house |

Protocol: Suzuki-Miyaura Coupling Reaction

-

Reaction Setup: To an oven-dried Schlenk tube, add palladium(II) acetate (0.01 mmol), this compound (0.012 mmol), 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Solvent Addition: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times. Add 5 mL of a degassed 4:1 mixture of 1,4-dioxane and deionized water.

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add 10 mL of water and extract the product with ethyl acetate (3 x 15 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using hexane as the eluent to obtain 4-methyl-1,1'-biphenyl.

Application III: Photocatalysis

The unique photophysical properties of metal complexes derived from 1,10-phenanthroline and its derivatives make them excellent candidates for photocatalysis.[3] These complexes can absorb light in the visible region and promote various chemical transformations, such as the degradation of organic pollutants. The carboxylic acid group can be used to anchor the photocatalyst onto semiconductor surfaces, enhancing charge separation and photocatalytic efficiency.

Mechanistic Insights: Degradation of Organic Dyes

Upon irradiation with visible light, the phenanthroline-metal complex is excited to a higher energy state. This excited state can then either directly react with the organic dye or generate reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide radicals (O₂⁻•), which are highly effective in degrading the dye molecules into simpler, less harmful compounds.

Caption: Workflow for Photocatalytic Degradation.

Application Note & Protocol: Photocatalytic Degradation of Methylene Blue

This protocol outlines the use of a ruthenium(II) complex of this compound for the photocatalytic degradation of methylene blue under visible light irradiation.

Table 3: Reagents and Materials

| Reagent/Material | Grade | Supplier |

| This compound | ≥98% | Commercially Available |

| Dichlorotris(triphenylphosphine)ruthenium(II) | 97% | Commercially Available |

| Methylene Blue | Certified | Commercially Available |

| Deionized Water | In-house | |

| Toluene | Anhydrous | Commercially Available |

Protocol: Synthesis of the Ruthenium(II) Photocatalyst

-

Reaction Setup: In a 100 mL Schlenk flask, combine dichlorotris(triphenylphosphine)ruthenium(II) (0.5 mmol) and this compound (1.1 mmol) in 50 mL of toluene.

-

Reaction: Reflux the mixture under an inert atmosphere for 4 hours. A color change will indicate the formation of the complex.

-

Isolation: Cool the reaction mixture to room temperature, and collect the resulting precipitate by filtration. Wash the solid with cold toluene and dry under vacuum.

Protocol: Photocatalytic Degradation

-

Stock Solution: Prepare a 10 mg/L stock solution of methylene blue in deionized water.

-

Reaction Setup: In a 100 mL beaker, add 50 mL of the methylene blue stock solution and 5 mg of the synthesized ruthenium(II) photocatalyst.

-

Adsorption Equilibrium: Stir the suspension in the dark for 30 minutes to ensure adsorption-desorption equilibrium is reached.

-

Photocatalysis: Irradiate the suspension with a visible light source (e.g., a 300W Xenon lamp with a UV cutoff filter).

-

Monitoring: At regular time intervals, withdraw aliquots of the suspension, centrifuge to remove the catalyst, and measure the absorbance of the supernatant at the characteristic wavelength of methylene blue (around 664 nm) using a UV-Vis spectrophotometer.

-

Data Analysis: Calculate the degradation efficiency using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] x 100, where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

Conclusion and Future Outlook

This compound stands as a remarkably versatile ligand in the realm of catalysis. Its unique combination of a robust chelating unit and a functional carboxylic acid handle provides a powerful platform for the design of highly efficient and tunable catalysts for a wide range of chemical transformations. The applications highlighted in this guide represent just a fraction of the potential of this privileged scaffold. Future research will undoubtedly uncover new catalytic systems and applications, further solidifying the importance of this compound in both academic and industrial research. The continued development of novel synthetic methodologies for functionalized phenanthrolines will undoubtedly pave the way for the next generation of advanced catalysts.

References

- 1. Buy this compound | 31301-27-6 [smolecule.com]

- 2. Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Detection and Removal of Aristolochic Acid in Natural Plants, Pharmaceuticals, and Environmental and Biological Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Leveraging 1,10-Phenanthroline-4-Carboxylic Acid for the Rational Design of Functional Metal-Organic Frameworks

Abstract

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with vast potential in gas storage, catalysis, sensing, and drug delivery.[1][2][3] The choice of the organic linker is paramount in dictating the final structure and functionality of the MOF.[4] This guide focuses on 1,10-phenanthroline-4-carboxylic acid (PCA), a bifunctional ligand that offers a unique combination of a robust metal-chelating phenanthroline core and a carboxylate group for framework construction. This document provides an in-depth exploration of PCA in MOF synthesis, detailing the scientific rationale behind its use, comprehensive synthesis and characterization protocols, and insights into its applications, particularly in the development of luminescent sensors and therapeutic platforms.

Introduction: The Strategic Advantage of this compound (PCA) as a Linker

1,10-phenanthroline and its derivatives are well-established N-donor heterocyclic ligands known for forming stable complexes with a wide array of metal ions.[5] The introduction of a carboxylic acid group at the 4-position creates a versatile building block for MOF synthesis.

-

Causality of Functionality:

-

Carboxylate Group: This functional group serves as the primary coordination site for linking with metal ions or clusters, enabling the formation of extended, porous 1D, 2D, or 3D frameworks.[1][6] Multicarboxylate linkers are of immense interest due to the structural diversity they impart to the resulting coordination architectures.[6]

-

Phenanthroline Core: The rigid, planar phenanthroline unit provides two key functionalities. Firstly, its nitrogen atoms act as strong chelating sites, which can coordinate to the same or a different metal center, influencing the topology of the framework. Secondly, the extended π-conjugated system is responsible for the intrinsic luminescent properties of these MOFs, making them ideal candidates for sensing applications.[5][7]

-

This dual-functionality allows PCA to be used either as a primary linker or, more commonly, as a co-ligand in mixed-linker systems. In mixed-linker syntheses, a primary multicarboxylate ligand (e.g., a dicarboxylic or tricarboxylic acid) builds the main framework, while PCA incorporates specific functionalities, such as luminescence or catalytic activity.[7][8]

Synthesis of PCA-Based MOFs: Methodologies and Protocols

The most prevalent method for synthesizing crystalline MOFs is hydrothermal or solvothermal synthesis.[6] This technique involves heating the constituent components (metal salt, organic linker(s), and solvent) in a sealed vessel, allowing for the slow growth of high-quality crystals. The choice of solvent, temperature, and molar ratios of reactants critically influences the final product's structure and morphology.[6][7]

General Synthesis Workflow

The logical flow for the synthesis and subsequent analysis of a PCA-based MOF is outlined below. This workflow ensures a systematic approach from precursor selection to final application testing.

Caption: General workflow for the synthesis and analysis of PCA-based MOFs.

Protocol 1: Synthesis of a Luminescent Zinc-based MOF using a Mixed-Ligand Strategy

This protocol is adapted from methodologies used for synthesizing zinc-based MOFs with 1,10-phenanthroline and dicarboxylic acid co-ligands.[7][8] Such materials are of interest for their electrochemiluminescence and sensing properties.[7]

Materials:

-

Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

-

This compound (PCA)

-

Terephthalic Acid (BDC, Benzene-1,4-dicarboxylic acid)

-

N,N-Dimethylformamide (DMF)

-

Methanol (MeOH)

-

Deionized Water (H₂O)

Step-by-Step Procedure:

-

Reagent Preparation: In a 25 mL glass vial, combine Zn(NO₃)₂·6H₂O (0.1 mmol, 29.7 mg), PCA (0.05 mmol, 11.2 mg), and BDC (0.05 mmol, 8.3 mg).

-

Rationale: A mixed-ligand approach is used. BDC acts as the primary framework-building linker, while PCA incorporates the luminescent phenanthroline moiety. The molar ratio is crucial for controlling the final structure.[6]

-

-

Solvent Addition: Add a solvent mixture of DMF (3 mL), MeOH (3 mL), and H₂O (3 mL) to the vial.

-

Dissolution: Stir the mixture at room temperature for 30 minutes until a homogeneous suspension is formed. Sonication can be used to aid dissolution.

-

Solvothermal Reaction: Transfer the vial into a 25 mL Teflon-lined stainless-steel autoclave. Seal the autoclave and place it in a programmable oven. Heat at 120 °C for 72 hours.

-

Cooling & Isolation: After 72 hours, allow the autoclave to cool naturally to room temperature.

-

Purification: Collect the resulting crystalline product by filtration. Wash the crystals sequentially with fresh DMF (3 x 5 mL) and Methanol (3 x 5 mL) to remove any unreacted starting materials trapped within the pores.

-

Activation: Dry the purified product in a vacuum oven at 60 °C overnight. This step, known as activation, removes residual solvent molecules from the pores.[4]

Expected Results:

-

A white or off-white crystalline powder.

-

The product should be insoluble in water and common organic solvents.

-

Successful synthesis is confirmed through characterization techniques detailed in Section 3.

Protocol 2: Synthesis of a Lanthanide-based MOF for Luminescence Applications

This protocol outlines the synthesis of a lanthanide-based MOF, where the phenanthroline ligand acts as an "antenna" to enhance the metal-centered luminescence. This is particularly effective for ions like Europium (Eu³⁺) for red emission and Terbium (Tb³⁺) for green emission.[5][10]

Materials:

-

Terbium(III) Chloride Hexahydrate (TbCl₃·6H₂O)

-

This compound (PCA)

-

1,3,5-Benzenetricarboxylic Acid (BTC)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

Deionized Water (H₂O)

Step-by-Step Procedure:

-

Reagent Preparation: Dissolve TbCl₃·6H₂O (0.1 mmol, 37.3 mg) and PCA (0.1 mmol, 22.4 mg) in 5 mL of DMF in a 20 mL scintillation vial. In a separate vial, dissolve BTC (0.1 mmol, 21.0 mg) in a mixture of 5 mL H₂O and 2 mL ethanol.

-

Mixing: Slowly add the BTC solution to the terbium/PCA solution under constant stirring.

-

pH Adjustment (Optional): The pH can be adjusted with a dilute NaOH or HCl solution to optimize crystal formation, as pH is a critical factor in MOF synthesis.[7]

-

Hydrothermal Reaction: Transfer the resulting mixture to a 23 mL Teflon-lined autoclave and heat at 150 °C for 48 hours.

-

Cooling & Isolation: Allow the autoclave to cool to room temperature. Filter the reaction mixture to collect the crystalline product.

-

Purification: Wash the product thoroughly with deionized water and ethanol to remove impurities.

-

Activation: Dry the sample under vacuum at 80 °C for 12 hours.

Synthesis Parameter Summary

| Parameter | Protocol 1 (Zn-MOF) | Protocol 2 (Ln-MOF) | Rationale / Significance |

| Metal Source | Zn(NO₃)₂·6H₂O | TbCl₃·6H₂O | Metal node choice dictates coordination geometry and final properties (e.g., luminescence).[6] |

| Ligands | PCA, BDC | PCA, BTC | Mixed-ligand systems allow for tuning of porosity and functionality.[7] |

| Molar Ratio | 1:0.5:0.5 (Zn:PCA:BDC) | 1:1:1 (Tb:PCA:BTC) | Stoichiometry directly influences the resulting framework topology.[6] |

| Solvent | DMF/MeOH/H₂O | DMF/H₂O/Ethanol | Solvent polarity and boiling point affect linker solubility and crystal growth kinetics.[4] |

| Temperature | 120 °C | 150 °C | Higher temperatures typically increase reaction rates and can lead to denser phases.[6] |

| Time | 72 hours | 48 hours | Reaction time impacts crystal size and overall yield. |

Essential Characterization Techniques

To confirm the successful synthesis and purity of the MOF, and to understand its properties, a suite of characterization techniques is required.

-

Powder X-Ray Diffraction (PXRD): This is the most critical technique to confirm the crystallinity and phase purity of the bulk material. The resulting diffraction pattern is a fingerprint of the crystalline structure.[4]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to verify the coordination of the carboxylate groups to the metal centers. A shift in the C=O stretching frequency of the carboxylic acid upon coordination is a key indicator of successful MOF formation.[12][13]

-

Thermogravimetric Analysis (TGA): TGA determines the thermal stability of the MOF and the temperature at which the framework decomposes. It can also quantify the amount of solvent within the pores.

-

Scanning Electron Microscopy (SEM): SEM imaging reveals the morphology (shape) and size of the MOF crystals.

-

Gas Adsorption (BET Analysis): Nitrogen adsorption-desorption isotherms at 77 K are used to determine the specific surface area (Brunauer-Emmett-Teller area) and pore size distribution, which are crucial for applications in storage and drug delivery.[4]

-

Photoluminescence Spectroscopy: For lanthanide-based or other luminescent MOFs, excitation and emission spectra are measured to determine the material's optical properties, including quantum yield and potential for sensing applications.[2][5]

Applications in Research and Drug Development

The unique properties imparted by the PCA ligand make these MOFs highly suitable for advanced applications.

Luminescent Sensing

The phenanthroline core provides inherent luminescence, which can be quenched or enhanced in the presence of specific analytes. This makes PCA-based MOFs excellent candidates for chemical sensors. For instance, the luminescence of a Zn-MOF was shown to be effectively quenched by acetone and the antibiotic tetracycline, allowing for their sensitive detection in solution.[2] The porous nature of the MOF allows analytes to diffuse into the framework and interact directly with the luminescent centers.

Caption: Mechanism of luminescence quenching in a PCA-MOF for chemical sensing.

Platforms for Drug Delivery

The tunable porosity and high surface area of MOFs make them promising carriers for therapeutic agents.[3] Drugs can be encapsulated within the MOF pores, protecting them from degradation in biological environments.[14]

-

Enhanced Bioavailability: For poorly soluble drugs, encapsulation within the MOF can increase their dissolution rate and bioavailability.[14]

-

Controlled Release: The release of the drug can be controlled by the pore size of the MOF and the interaction strength between the drug and the framework. Release can be triggered by changes in pH or other physiological stimuli.[3]

The PCA ligand can contribute to drug loading through π-π stacking interactions between its aromatic phenanthroline core and aromatic drug molecules. This provides an additional mechanism for high drug loading capacity, complementing the physical encapsulation within the pores.[14]

Conclusion and Future Outlook

This compound is a powerful and versatile building block for the design of functional MOFs. Its unique structure allows for the creation of materials that combine high porosity with valuable optical and electronic properties. The protocols and insights provided in this guide serve as a foundational resource for researchers and scientists aiming to synthesize and characterize novel PCA-based MOFs. With continued research, these materials hold significant promise for revolutionizing fields from chemical sensing to targeted drug delivery, offering platforms that can be rationally engineered for specific, high-value applications.[3]

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. A Review on Metal- Organic Frameworks (MOFS), Synthesis, Activation, Characterisation and Application – Oriental Journal of Chemistry [orientjchem.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Electrochemiluminescence Properties and Sensing Application of Zn(II)–Metal–Organic Frameworks Constructed by Mixed Ligands of Para Dicarboxylic Acids and 1,10-Phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume) [protocols.io]

- 10. Lanthanide coordination frameworks constructed from 3,3′,4,4′-diphenylsulfonetetracarboxylic and 1,10-phenanthroline: synthesis, crystal structures and luminescence properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. Lanthanide-based metal–organic frameworks (Ln-MOFs): synthesis, properties and applications - RSC Sustainability (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and characterization of metal–organic frameworks fabricated by microwave-assisted ball milling for adsorptive removal of Congo red from aqueous solutions - RSC Advances (RSC Publishing) [pubs.rsc.org]